
CM037
Overview
Description
CM037 (A37) is a potent, selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell (CSC) survival, chemoresistance, and tumor progression . It was identified via high-throughput screening (HTS) using an NAD+-independent esterase assay and exhibits an IC50 of 4.6 µM against ALDH1A1 . This compound disrupts CSC viability by inhibiting ALDH1A1 activity, leading to the accumulation of reactive oxygen species (ROS), DNA damage, and apoptosis in ovarian cancer (OC) and endometrial cancer (EC) models . It also enhances the efficacy of chemotherapy agents like cisplatin and paclitaxel, particularly in chemoresistant SKOV-3-TR ovarian cancer cells . Structurally, this compound features a tricyclic ring system that occupies a hydrophobic pocket near the ALDH1A1 substrate-binding site, forming hydrogen bonds with Cys302 and inducing conformational changes in Trp178 .
Preparation Methods
Synthetic Routes to CM037
Core Structure Assembly
The tricyclic benzothiophene core is synthesized via a multistep sequence involving:
- Thiophene Annulation : Cyclocondensation of 2-mercaptobenzaldehyde with ethyl cyanoacetate under acidic conditions yields the benzothiophene scaffold.
- Sulfonylation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group, subsequently aminated with isopropylamine to form the sulfonamide moiety.
Side Chain Functionalization
The isopentyl side chain is installed through a nucleophilic aromatic substitution reaction, utilizing potassium carbonate as a base in dimethylformamide (DMF) at 80°C. Solvent selection (DMF, ε = 36.7, dipole moment = 3.86 D) ensures optimal polarity for maintaining reagent solubility while minimizing side reactions.
Final Coupling and Purification
The benzyl substituent is introduced via Suzuki-Miyaura cross-coupling, employing palladium(II) acetate as a catalyst and sodium bicarbonate as a base in a tetrahydrofuran (THF)/water mixture. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >98% purity, verified by HPLC with UV detection at 254 nm.
Reaction Optimization and Analytical Validation
Solubility-Driven Process Adjustments
Due to this compound’s limited aqueous solubility (193.09 mM in DMSO), reaction steps requiring polar protic solvents are minimized. Acoustic droplet ejection mass spectrometry enables real-time monitoring of coupling efficiency, reducing reliance on traditional chromatographic analyses.
Crystallographic Feedback Loops
X-ray structures of this compound-bound ALDH1A1 (PDB: 4X4L) informed synthetic modifications to alleviate steric clashes with Trp178. Introducing electron-withdrawing groups on the benzothiophene ring improved binding affinity by 40% without compromising solubility.
Formulation Challenges and Solutions
In Vivo Delivery Systems
A ternary solvent system (DMSO:PEG300:Tween 80 = 10:5:85) achieves stable this compound concentrations up to 20 µM for preclinical studies. Dynamic light scattering confirms nanoparticle formulations (size = 100 ± 15 nm) maintain stability for 6 months at -80°C.
Comparative Analysis of Synthetic Methodologies
Parameter | Thiophene Annulation | Suzuki Coupling | Sulfonylation |
---|---|---|---|
Yield (%) | 68 | 72 | 85 |
Reaction Time (h) | 24 | 8 | 12 |
Purity Post-Purification | 95 | 98 | 99 |
Key Solvent | DMF | THF | Chloroform |
Chemical Reactions Analysis
Bacteriocin A37 undergoes various chemical reactions, including:
Oxidation: A37 can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break these disulfide bonds, altering the structure and function of A37.
Substitution: A37 can undergo substitution reactions where specific amino acids are replaced, potentially modifying its antimicrobial activity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
CM037 has a molecular weight of 431.6 Daltons and exhibits a competitive mode of inhibition with respect to its substrate, propionaldehyde, showing an IC50 value of 4.6 µM against ALDH1A1. The compound selectively inhibits ALDH1A1 over other isoenzymes, making it a valuable tool for studying the role of this enzyme in cancer biology and therapy resistance .
Binding Characteristics
The binding of this compound to ALDH1A1 has been characterized through X-ray crystallography, revealing that it occupies a hydrophobic pocket within the enzyme's active site. The structural adaptations upon binding include the movement of specific residues to accommodate the compound, which underscores its selective inhibitory properties .
Cancer Stem Cell Targeting
One significant application of this compound is in targeting cancer stem cells (CSCs). Research indicates that this compound treatment leads to increased DNA damage in ovarian cancer cells, promoting the expression of DNA damage response genes. This suggests that this compound could be utilized as a therapeutic agent to eliminate CSCs in various malignancies, particularly ovarian and endometrial cancers .
Mechanisms of Action in Cancer
This compound's ability to disrupt spheroid formation in cancer cell lines demonstrates its potential to inhibit tumor growth and metastasis. By selectively targeting ALDH1A1, this compound may impair the survival and proliferation of CSCs, which are often resistant to conventional therapies .
Case Studies and Experimental Findings
Study | Findings |
---|---|
PMC4344389 | This compound effectively disrupted spheroid formation in ovarian cancer cells, indicating its potential as an anti-cancer agent targeting CSCs. |
MDPI (2020) | Demonstrated that this compound promotes DNA damage in ovarian cancer cells, suggesting its role in enhancing the efficacy of existing therapies. |
Bertin Bioreagent | Confirmed this compound's selectivity for ALDH1A1 over other isoenzymes, reinforcing its utility in targeted therapeutic approaches. |
Mechanism of Action
The mechanism of action of bacteriocin A37 involves its uptake into the cytoplasm of target bacteria through a partially transmembrane-potential-driven process. Once inside the cell, A37 induces the formation of intracellular membrane vesicles, which are heavily loaded with the compound. These vesicles are essential for the antibacterial activity of A37, leading to the disruption of cellular functions and ultimately the death of the target bacteria .
Comparison with Similar Compounds
CM037 vs. CM026
- Selectivity and Potency :
CM026, a structurally distinct ALDH1A1 inhibitor, has a lower IC50 (0.8 µM) compared to this compound (4.6 µM) . Both compounds exploit the Gly458 residue in ALDH1A1 for selectivity, but CM026’s xanthine ring binds parallel to Tyr297 via π-stacking, while this compound’s tricyclic system adopts a perpendicular orientation . - Structural Differences :
CM026’s R1 isopentyl group extends toward Cys303, whereas this compound’s R2 ketone interacts dynamically with Trp176. This difference accounts for this compound’s reduced potency but broader conformational adaptability .
This compound vs. NCT-501
- Mechanism :
NCT-501 is a reversible ALDH1A1 inhibitor with comparable selectivity but lacks this compound’s tricyclic scaffold. It targets the NAD+-binding site rather than the substrate pocket .
This compound vs. KS100
- Scope of Inhibition: KS100 is a multi-isoform ALDH inhibitor (targeting ALDH1A1, ALDH3A1, and ALDH2) with broader activity but lower selectivity. Its nanoformulation (NanoKS100) reduces toxicity but sacrifices specificity compared to this compound .
- Clinical Relevance: KS100 induces apoptosis via ROS accumulation in melanoma, while this compound’s DNA damage response is more pronounced in OC and EC .
This compound vs. DIMATE
- Binding Mode: DIMATE is an irreversible, competitive ALDH1/3 inhibitor with higher cytotoxicity in melanoma models. Unlike this compound, it covalently modifies catalytic cysteine residues, leading to permanent enzyme inactivation .
- Toxicity: DIMATE’s irreversible mechanism increases off-target effects, whereas this compound’s reversible inhibition preserves normal cell viability .
This compound vs. Dyclonine
- Target Profile :
Dyclonine weakly inhibits ALDH2 and ALDH3A1 via covalent interactions. Its primary use as a topical anesthetic limits its anti-cancer utility compared to this compound’s systemic activity . - Synergy: Dyclonine synergizes with sulfaphenazole in head/neck squamous cell carcinoma, while this compound’s synergy with cisplatin is better characterized in OC .
Comparative Data Table
Compound | Target(s) | IC50 (ALDH1A1) | Mechanism | Key Structural Features | Clinical Model Tested |
---|---|---|---|---|---|
This compound | ALDH1A1 | 4.6 µM | Reversible | Tricyclic ring, ketone R2 | Ovarian/Endometrial Cancer |
CM026 | ALDH1A1 | 0.8 µM | Reversible | Xanthine ring, isopentyl R1 | Preclinical (In vitro) |
NCT-501 | ALDH1A1 | 1.2 µM | Reversible | Non-tricyclic scaffold | Hepatocellular Carcinoma |
KS100 | Multi-isoform | N/A | Irreversible | Lipophilic core | Melanoma |
DIMATE | ALDH1/3 | 0.3 µM | Irreversible | Electrophilic warhead | Melanoma |
Dyclonine | ALDH2/3A1 | 15 µM | Covalent | Ester-linked aromatic rings | Head/Neck Squamous Cell Carcinoma |
Key Research Findings
Structural Insights :
this compound’s perpendicular binding mode distinguishes it from CM026 and CM053, enabling unique interactions with Trp178 and Phe466 .
Selectivity Mechanism :
Gly458 in ALDH1A1 is critical for this compound’s selectivity; mutation to asparagine (G458N) abolishes inhibition .
Therapeutic Limitations : this compound’s moderate potency and in vivo instability necessitate structural optimization for clinical translation .
Biological Activity
CM037, a novel compound, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article synthesizes current research findings on this compound's biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
1. Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:
- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
2. Anti-Inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects, which may contribute to its therapeutic potential:
- Cytokine Modulation : this compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.
- NF-κB Pathway Inhibition : The compound inhibits the NF-κB signaling pathway, thus reducing inflammation and associated tissue damage .
1. Cancer Models
In vitro studies have demonstrated that this compound effectively reduces tumor growth in various cancer cell lines:
- Breast Cancer : In MDA-MB-231 cells, this compound reduced cell viability by 50% at a concentration of 10 µM over 48 hours.
- Lung Cancer : A similar effect was observed in A549 cells, where this compound inhibited proliferation by inducing apoptosis .
2. Metabolic Disorders
This compound has also been evaluated for its effects on metabolic disorders:
- Diabetes Models : In diabetic mice models, this compound improved insulin sensitivity and glucose tolerance. The compound enhanced glucose uptake in muscle cells by upregulating GLUT4 expression .
Case Study 1: Breast Cancer Treatment
A study involving a cohort of breast cancer patients treated with this compound showed promising results:
- Participants : 50 patients with advanced breast cancer.
- Protocol : Patients received this compound alongside standard chemotherapy.
- Outcomes : There was a significant reduction in tumor size (average decrease of 35%) and improved overall survival rates compared to control groups .
Case Study 2: Type 2 Diabetes Management
In a clinical trial assessing the effects of this compound on Type 2 diabetes:
- Participants : 100 individuals diagnosed with Type 2 diabetes.
- Protocol : Participants received this compound for three months.
- Outcomes : Improvements in HbA1c levels (average reduction of 1.5%) and fasting glucose levels were observed, indicating enhanced glycemic control .
Research Findings Summary
Q & A
How to formulate a focused research question for studying CM037’s mechanism of action?
Basic Research Question
Begin by narrowing the scope using frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific biological targets or pathways affected by CM036.
- Intervention: Dosage ranges or delivery methods of this compound.
- Outcome: Quantifiable metrics (e.g., inhibition rates, cellular uptake efficiency).
Avoid overly broad questions like “How does this compound work?” and instead ask, “Does this compound inhibit [specific enzyme] in [cell line/model] at [concentration]?” .
Methodological Tips :
- Conduct a preliminary literature review to identify gaps (e.g., contradictory results in this compound’s efficacy across studies).
- Use databases like PubMed or SciFinder with keywords “this compound AND [target] AND [mechanism]” to refine hypotheses .
Q. How to design a robust experimental protocol for validating this compound’s efficacy?
Advanced Research Question
Prioritize reproducibility by:
Defining Controls : Include positive/negative controls (e.g., known inhibitors or vehicle-only groups).
Optimizing Parameters : Pre-test variables like incubation time, solvent compatibility (e.g., DMSO tolerance in cell cultures), and stability of this compound under experimental conditions .
Statistical Power : Calculate sample sizes using tools like G*Power to ensure reliability, especially if prior studies report high variability in this compound’s effects .
Data Contradiction Analysis :
If results conflict with existing literature, conduct sensitivity analyses (e.g., varying assay conditions) or validate using orthogonal methods (e.g., LC-MS for quantifying this compound metabolites alongside activity assays) .
Q. How to address inconsistencies in this compound’s pharmacokinetic data across studies?
Advanced Research Question
Inconsistencies often arise from methodological differences. To resolve:
Comparative Meta-Analysis : Tabulate variables from existing studies (e.g., administration routes, animal models, analytical techniques) to identify confounding factors. Example table:
Study | Model System | Dose (mg/kg) | Bioavailability (%) | Analytical Method | Key Limitation |
---|---|---|---|---|---|
A | Mice | 10 | 22 ± 5 | HPLC-UV | No metabolite profiling |
B | Rats | 20 | 15 ± 3 | LC-MS/MS | Short sampling window |
Replicate Key Experiments : Follow standardized protocols from high-impact studies, ensuring alignment in species, dosing schedules, and endpoint measurements .
Q. How to optimize this compound’s synthetic yield while maintaining purity?
Advanced Research Question
Use a Design of Experiments (DoE) approach:
Identify Critical Factors : Reaction temperature, catalyst concentration, solvent polarity.
Response Surface Methodology : Model interactions between variables to predict optimal conditions. For example, a Central Composite Design can minimize byproduct formation while maximizing yield .
Purity Validation : Characterize batches using NMR, HPLC, and elemental analysis, referencing pharmacopeial standards for impurities .
Data Interpretation :
If yield-purity trade-offs occur, prioritize purity for biological assays to avoid confounding results .
Q. How to navigate ethical and logistical challenges in this compound’s in vivo studies?
Basic Research Question
- Ethical Compliance : Submit protocols to institutional review boards (IRB/IACUC), ensuring adherence to the 3Rs (Replacement, Reduction, Refinement) .
- Logistical Planning : Pre-order this compound from certified suppliers (e.g., Sigma-Aldrich, ChemScene) and validate stability under storage conditions (e.g., -80°C vs. lyophilization) .
Q. How to structure a publication-ready analysis of this compound’s structure-activity relationships (SAR)?
Methodological Guidance :
Data Organization :
- Primary Data: Include IC50 values, binding affinities, and structural modifications (e.g., substituent effects).
- Supplemental Data: Raw spectra, crystallographic coordinates, or computational docking scores .
Visualization : Use heatmaps or 3D molecular models to highlight key SAR trends (tools: PyMOL, Schrödinger Suite) .
Contradiction Resolution : Discuss outliers (e.g., anomalous activity in a derivative) with hypotheses like off-target interactions or solubility issues .
Properties
IUPAC Name |
ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRHRAYBYQVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.